2-(2,6-Dimethoxybenzoyl)oxazole
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Overview
Description
2-(2,6-Dimethoxybenzoyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 2,6-dimethoxybenzoyl group attached to the oxazole ring.
Mechanism of Action
Target of Action
Oxazole derivatives have been known to bind with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Oxazole derivatives are known to exhibit a broad range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Biochemical Pathways
Oxazole derivatives, in general, are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Oxazole derivatives have been shown to exhibit a wide range of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethoxybenzoyl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of Deoxo-Fluor® as a reagent to achieve the cyclization at room temperature. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .
Industrial Production Methods: Industrial production of oxazole derivatives often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their ability to facilitate the synthesis of oxazole derivatives, offering advantages such as easy separation from the reaction mixture and high stability .
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Dimethoxybenzoyl)oxazole can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic substitution reactions on the benzoyl ring, facilitated by the presence of methoxy groups.
Common Reagents and Conditions:
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and CuBr₂/DBU.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation Products: Oxazoles.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
Comparison with Similar Compounds
Benzoxazole: Contains a benzene ring fused to an oxazole ring, known for its antimicrobial and anticancer activities.
Uniqueness: 2-(2,6-Dimethoxybenzoyl)oxazole is unique due to the presence of the 2,6-dimethoxybenzoyl group, which enhances its reactivity and biological activity compared to other oxazole derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-15-8-4-3-5-9(16-2)10(8)11(14)12-13-6-7-17-12/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWXFKOIRDUKCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642118 |
Source
|
Record name | (2,6-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-36-6 |
Source
|
Record name | (2,6-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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